molecular formula C6H2ClN5 B1429801 4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile CAS No. 1004991-91-6

4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile

Cat. No. B1429801
CAS RN: 1004991-91-6
M. Wt: 179.57 g/mol
InChI Key: HDQMAUCEIIBYOL-UHFFFAOYSA-N
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Description

“4-chloro-1H-pyrazolo[3,4-d]pyrimidine” is a chemical compound with the CAS Number: 5399-92-8 . It has a molecular weight of 154.56 . The IUPAC name for this compound is 4-chloro-1H-pyrazolo[3,4-d]pyrimidine .


Molecular Structure Analysis

The InChI code for “4-chloro-1H-pyrazolo[3,4-d]pyrimidine” is 1S/C5H3ClN4/c6-4-3-1-9-10-5(3)8-2-7-4/h1-2H, (H,7,8,9,10) .


Chemical Reactions Analysis

While specific chemical reactions involving “4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile” are not available, related pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their inhibitory activities against certain enzymes .


Physical And Chemical Properties Analysis

The boiling point of “4-chloro-1H-pyrazolo[3,4-d]pyrimidine” is 348.3°C at 760 mmHg . It is a solid compound and should be stored in an inert atmosphere, under -20°C .

Scientific Research Applications

Synthesis of Biologically Active Derivatives

Pyrazolo[3,4-d]pyrimidines are known for their biological activity, which makes them valuable in medicinal chemistry. The chloro group in the 4-position of 1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile provides a reactive site for further functionalization . Researchers have synthesized various derivatives by modifying this compound, aiming to discover new pharmacologically active molecules.

Antibacterial Agents

Studies have reported the antibacterial activity of pyrazolo[3,4-d]pyrimidine derivatives. These compounds have been tested against Gram-positive and Gram-negative bacteria, showing potential as antibacterial agents . The presence of the nitrile group may influence the compound’s interaction with bacterial enzymes or proteins, contributing to its antibacterial properties.

CDK2 Inhibition for Cancer Therapy

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in the design of CDK2 inhibitors. CDK2 is a critical enzyme in cell cycle regulation, and its inhibition is a promising strategy for cancer therapy. Compounds based on this scaffold have shown significant inhibitory activity against CDK2, with potential applications in targeted cancer treatments .

Anticancer Activity

Apart from CDK2 inhibition, pyrazolo[3,4-d]pyrimidine derivatives have been evaluated for their direct anticancer activity. These compounds have demonstrated cytotoxic effects against various cancer cell lines, including breast and colorectal cancer cells . The structural similarity to purine bases may allow these compounds to interfere with DNA replication or repair mechanisms in cancer cells.

Molecular Docking Studies

The pyrazolo[3,4-d]pyrimidine core has been used in molecular docking studies to explore its binding affinity to various biological targets. These studies help in understanding the compound’s mode of action and optimizing its structure for better therapeutic efficacy .

Drug-Likeness and ADMET Prediction

In silico studies, including ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions and drug-likeness evaluations, have been conducted on pyrazolo[3,4-d]pyrimidine derivatives. These studies are crucial for predicting the pharmacokinetic properties and potential as drug candidates .

Mechanism of Action

Safety and Hazards

The compound has been classified as Acute Tox. 3 Oral - Acute Tox. 4 Dermal - Acute Tox. 4 Inhalation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

Given the promising anticancer activity of pyrazolo[3,4-d]pyrimidine derivatives, future research could focus on the development of novel derivatives with improved selectivity and potency. Additionally, further exploration of the mechanism of action and potential applications in other therapeutic areas could also be beneficial .

properties

IUPAC Name

4-chloro-2H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClN5/c7-5-4-3(1-8)11-12-6(4)10-2-9-5/h2H,(H,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDQMAUCEIIBYOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=NNC(=C2C(=N1)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40856604
Record name 4-Chloro-2H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40856604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1004991-91-6
Record name 4-Chloro-2H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40856604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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